molecular formula C14H22N2O B1602513 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine CAS No. 31466-56-5

2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine

Cat. No.: B1602513
CAS No.: 31466-56-5
M. Wt: 234.34 g/mol
InChI Key: IHSRNHAQSLSZON-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine is an organic compound that features a pyrrolidine ring attached to an ethylamine chain, which is further substituted with a 4-ethoxy-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine typically involves the reaction of 4-ethoxy-benzaldehyde with pyrrolidine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or thiolated derivatives.

Scientific Research Applications

2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an agonist or antagonist, influencing the activity of neurotransmitters or other signaling molecules. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine
  • 2-(4-Chloro-phenyl)-2-pyrrolidin-1-YL-ethylamine
  • 2-(4-Fluoro-phenyl)-2-pyrrolidin-1-YL-ethylamine

Uniqueness

2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems. Additionally, the specific substitution pattern can lead to distinct interactions with molecular targets, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-17-13-7-5-12(6-8-13)14(11-15)16-9-3-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSRNHAQSLSZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CN)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586104
Record name 2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31466-56-5
Record name β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31466-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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